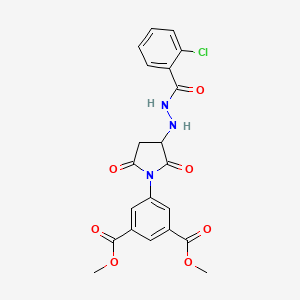

Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate

Description

The compound Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate features a benzenedicarboxylate core esterified with methyl groups at positions 1 and 3. Attached to this core is a pyrrolidinyl group substituted with a hydrazine linkage, which is further acylated by a 2-chlorophenyl carbonyl moiety.

Properties

Molecular Formula |

C21H18ClN3O7 |

|---|---|

Molecular Weight |

459.8 g/mol |

IUPAC Name |

dimethyl 5-[3-[2-(2-chlorobenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C21H18ClN3O7/c1-31-20(29)11-7-12(21(30)32-2)9-13(8-11)25-17(26)10-16(19(25)28)23-24-18(27)14-5-3-4-6-15(14)22/h3-9,16,23H,10H2,1-2H3,(H,24,27) |

InChI Key |

BCDXBCGUBBKVCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate typically involves multiple steps, including the formation of the pyrrolidinyl ring and the introduction of the chlorophenyl group. Common reagents used in the synthesis include hydrazine derivatives, chlorophenyl carbonyl compounds, and benzenedicarboxylate esters. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can act as a reagent in various organic reactions due to its reactive functional groups .

Biology

Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate has been investigated for potential biological activities:

- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary research indicates potential efficacy in cancer treatment through mechanisms such as apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Drug Development : Its unique structure allows for modifications that can enhance bioactivity and selectivity against specific molecular targets.

- Therapeutic Applications : Research is ongoing into its use as an agent for conditions such as thrombocytopenia due to its interaction with specific receptors involved in platelet production .

Case Studies

-

Anticancer Research :

- A study demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines through caspase activation pathways.

-

Antimicrobial Activity :

- Investigations showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

- Inflammatory Disease Models :

Mechanism of Action

The mechanism of action of Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Motifs and Functional Groups

Target Compound vs. Thiazolo-Pyrimidine Derivatives (11a, 11b)

- Structural Similarities : Both the target compound and thiazolo-pyrimidine derivatives (e.g., 11a, 11b) incorporate heterocyclic rings (pyrrolidinyl vs. thiazolo-pyrimidine) and ester/carbonyl groups. The hydrazine linkage in the target compound parallels the NH groups in 11a (IR: 3,436 cm⁻¹ for NH) .

- Key Differences: The target compound lacks the thiazolo-pyrimidine fused ring system and nitrile (CN) groups present in 11a (IR: 2,219 cm⁻¹) and 11b (IR: 2,209 cm⁻¹). Instead, it features a 2-chlorophenyl substituent, which may enhance lipophilicity compared to the trimethylbenzylidene or cyanophenyl groups in 11a/b .

Target Compound vs. Pyrrolidine Dicarboxylate ()

- Shared Features: The compound in , 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate, shares ester groups (C=O IR: ~1,719 cm⁻¹) and a pyrrolidine core. Both compounds utilize dicarboxylate moieties for structural stability .

Target Compound vs. Indolizine Dicarboxylate ()

- Overlap : The indolizine derivative in includes ester groups (1H-NMR: δ 2.27–2.64 for CH₃) and a fused aromatic system, akin to the benzenedicarboxylate core in the target compound.

- Contrast : The indolizine structure introduces a bicyclic system absent in the target compound, which may influence π-π stacking interactions in solid-state structures .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Key Compounds

- NMR Insights: The target compound’s hydrazino group would likely show NH signals near δ 9.5–10.0 ppm (cf. : δ 9.59 for NH). Aromatic protons from the 2-chlorophenyl group may resonate at δ 7.4–8.1 ppm .

Biological Activity

Dimethyl 5-(3-(2-((2-chlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate, also known by its CAS number 956755-37-6, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antioxidant properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C21H18ClN3O7

- Molecular Weight : 459.84 g/mol

- SMILES Notation :

COC(=O)c1cc(cc(c1)C(=O)OC)N1C(=O)CC(C1=O)NNC(=O)c1ccccc1Cl

The compound features a complex structure that includes a pyrrolidine ring, benzenedicarboxylate moiety, and a hydrazine derivative, which are significant for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, studies have shown that derivatives of pyrrolidine can significantly scavenge free radicals and reduce oxidative stress markers in vitro. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of these compounds, with some exhibiting effectiveness greater than standard antioxidants like ascorbic acid .

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of hydrazine derivatives on various cancer cell lines. For example, compounds containing hydrazine moieties have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Case Studies

-

Study on Hydrazine Derivatives :

A study published in 2020 synthesized a series of hydrazine derivatives and tested their effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells, suggesting potential as anticancer agents . -

Antioxidant Evaluation :

Another research effort evaluated the antioxidant activity of a related compound using the DPPH method. The findings revealed that the tested compound had an IC50 value lower than that of ascorbic acid, indicating superior radical scavenging ability .

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with cellular targets involved in oxidative stress and apoptosis pathways. The presence of multiple functional groups in its structure allows for diverse interactions with biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.